molecular formula C9H13F3O B12282176 1-Ethenyl-4-(trifluoromethoxy)cyclohexane

1-Ethenyl-4-(trifluoromethoxy)cyclohexane

Cat. No.: B12282176
M. Wt: 194.19 g/mol
InChI Key: OUMLJUJKPONIPQ-UHFFFAOYSA-N
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Description

1-Ethenyl-4-(trifluoromethoxy)cyclohexane is an organic compound with the molecular formula C9H13F3O and a molecular weight of 194.19 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a cyclohexane ring, which is further substituted with an ethenyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-ethenyl-4-(trifluoromethoxy)cyclohexane typically involves the introduction of the trifluoromethoxy group and the ethenyl group onto the cyclohexane ring. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Halogenation and Substitution: Starting with cyclohexane, halogenation can be performed to introduce a halogen atom, which is then substituted with a trifluoromethoxy group using appropriate reagents.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound. These methods often include the use of catalysts and controlled reaction environments to facilitate the desired transformations.

Chemical Reactions Analysis

1-Ethenyl-4-(trifluoromethoxy)cyclohexane can undergo various types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

1-Ethenyl-4-(trifluoromethoxy)cyclohexane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-ethenyl-4-(trifluoromethoxy)cyclohexane involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. The ethenyl group can participate in various chemical reactions, enabling the compound to form covalent bonds with specific targets. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-Ethenyl-4-(trifluoromethoxy)cyclohexane can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H13F3O

Molecular Weight

194.19 g/mol

IUPAC Name

1-ethenyl-4-(trifluoromethoxy)cyclohexane

InChI

InChI=1S/C9H13F3O/c1-2-7-3-5-8(6-4-7)13-9(10,11)12/h2,7-8H,1,3-6H2

InChI Key

OUMLJUJKPONIPQ-UHFFFAOYSA-N

Canonical SMILES

C=CC1CCC(CC1)OC(F)(F)F

Origin of Product

United States

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